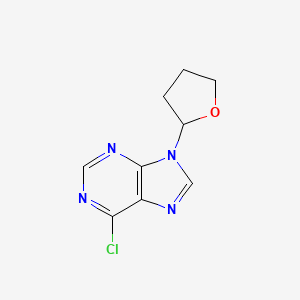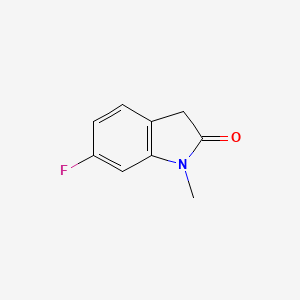
6-Fluoro-1-methylindolin-2-one
Overview
Description
Scientific Research Applications
Anti-Inflammatory Properties
- Application : 6-Fluoro-1-methylindolin-2-one has been identified as a compound with anti-inflammatory and analgesic properties. A study on a derivative of this compound, 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, demonstrated anti-inflammatory activity comparable to COX-2 inhibitors, such as lumiracoxib, but without gastro-ulceration effects. This compound represents a potential non-ulcerogenic prototype for treating chronic inflammatory diseases (J. D. dos Santos et al., 2010).
Herbicidal Activity
- Application : Derivatives of this compound have been used in the synthesis of herbicides. For instance, 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, including the commercial herbicide flumioxazin, act by inhibiting protoporphyrinogen oxidase. Some synthesized compounds demonstrated high efficacy and broad-spectrum herbicidal activity (Mingzhi Huang et al., 2005).
Fluorescent Labeling and Biomedical Analysis
- Application : this compound derivatives have been utilized in fluorescent labeling and biomedical analysis. A novel fluorophore, 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid (a related compound), exhibited strong fluorescence in a wide pH range, making it suitable for use as a fluorescent labeling reagent (Junzo Hirano et al., 2004).
Antitumor Agents
- Application : Certain derivatives of this compound have been explored as potent antitumor agents. For example, 2-(fluorophenyl)quinolin-4-one derivatives exhibited significant inhibitory activity against various tumor cell lines. These compounds, such as 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, showed selective inhibition of specific cancer cell lines and are considered promising clinical candidates for anticancer drugs (Li-Chen Chou et al., 2010).
Antibacterial Activity
- Application : this compound and its derivatives have shown potential in antibacterial applications. For instance, the synthesis and evaluation of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, derived from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, demonstrated excellent antibacterial activity against a range of pathogens including Gram-positive and Gram-negative bacteria (Kazuya Hayashi et al., 2002).
Future Directions
Properties
IUPAC Name |
6-fluoro-1-methyl-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFWFUGCTLNOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




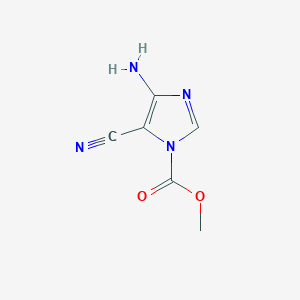
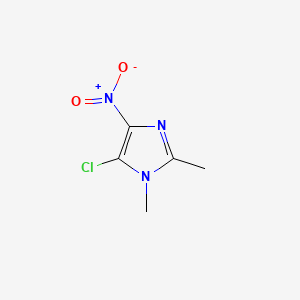
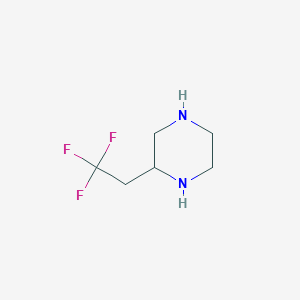

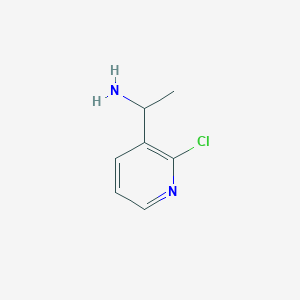
![3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine](/img/structure/B3361097.png)
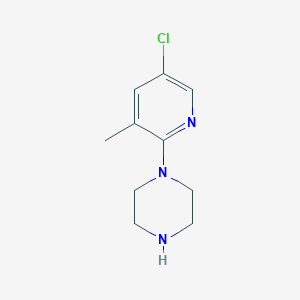
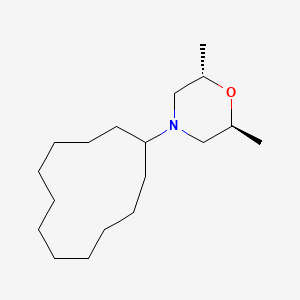

![1-Nitrobenzo[C]cinnoline](/img/structure/B3361124.png)
![4-Nitrobenzo[C]cinnoline](/img/structure/B3361127.png)
